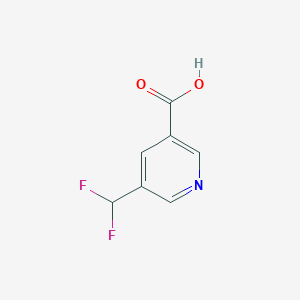

5-(Difluoromethyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAONGUUCSCNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256817-25-0 | |

| Record name | 5-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Difluoromethyl Nicotinic Acid and Its Precursors

Strategies for Introducing the Difluoromethyl Group onto Pyridine (B92270) Rings

The incorporation of a difluoromethyl (CF2H) group onto a pyridine ring is a key step in the synthesis of 5-(difluoromethyl)nicotinic acid. This group is valued for its unique properties, acting as a bioisostere for hydroxyl, thiol, or amino groups and as a lipophilic hydrogen bond donor. researchgate.net Methodologies for this transformation can be broadly categorized into direct and indirect approaches.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation represents a highly efficient and atom-economical strategy for synthesizing difluoromethylated pyridines. researchgate.net Recent advancements have focused on achieving regioselectivity, a significant challenge in pyridine chemistry.

A notable strategy for the direct meta-difluoromethylation of pyridines involves the use of oxazino-pyridine intermediates. researchgate.net Pyridines can react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form these intermediates. thieme-connect.com Under basic conditions, the resulting oxazino-pyridines exhibit nucleophilic character at the β-position (C3 and C5), enabling a regioselective radical difluoromethylation at these sites. researchgate.net This approach allows for the direct introduction of the CF2H group at the desired 5-position of the pyridine core. The reaction is typically carried out using a suitable difluoromethyl radical source. thieme-connect.com

This method's selectivity can be switched to the para-position (C4) by treating the oxazino-pyridine intermediate with acid, which converts it to a pyridinium (B92312) salt, thus altering its reactivity. researchgate.net This switchable regioselectivity underscores the versatility of using such dearomatized intermediates in pyridine functionalization. researchgate.netthieme-connect.com

Indirect Routes via Halogenated or Other Precursors

Indirect methods provide an alternative pathway to the difluoromethyl group by converting a pre-existing functional group on the pyridine ring. A common approach involves a cross-coupling reaction followed by a decarboxylation step. thieme-connect.com

This sequence can start with a 5-halopyridine derivative, such as 5-iodonicotinic acid ester. This precursor can be coupled with a reagent like ethyl difluoro(trimethylsilyl)acetate, which serves as the source of the difluoromethylene component. thieme-connect.com The initial product is a difluoro(pyridyl)acetate derivative. Subsequent one-pot hydrolysis and decarboxylation of this intermediate effectively removes the ethoxycarbonyl group, yielding the final difluoromethyl group on the pyridine skeleton. thieme-connect.com This method is powerful because it leverages the well-established chemistry of cross-coupling reactions to build the desired functionality with high regiochemical control. thieme-connect.com

Synthesis of the Nicotinic Acid Core Structure

The nicotinic acid (pyridine-3-carboxylic acid) framework is the foundational core of the target molecule. Its synthesis can be achieved either by constructing the pyridine ring from acyclic precursors or by functionalizing an existing pyridine ring.

Ring-Forming Reactions to Construct the Pyridine Moiety

The de novo synthesis of the pyridine ring offers a way to build a highly substituted core from simpler, acyclic molecules. Most classical methods for pyridine synthesis fall into two main categories: condensation reactions of carbonyl compounds and cycloaddition reactions. nih.govbaranlab.org

Condensation approaches, such as the Hantzsch pyridine synthesis and its variations, typically involve the reaction of β-dicarbonyl compounds with an aldehyde and ammonia (B1221849) (or an ammonia equivalent). acsgcipr.org This multicomponent reaction assembles the dihydropyridine (B1217469) ring, which is then oxidized to the aromatic pyridine. acsgcipr.org Another classical approach is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. baranlab.org

Cycloaddition reactions, particularly inverse-demand Diels-Alder reactions, are also a favored method for constructing the pyridine ring. baranlab.org These reactions often involve the [4+2] cycloaddition of an electron-rich alkene or alkyne with an electron-deficient azadiene, followed by a subsequent elimination or rearrangement to yield the aromatic pyridine ring. baranlab.org A more modern, modular approach involves a copper-catalyzed C-N cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative to form a 3-azatriene, which then undergoes electrocyclization and aerobic oxidation to furnish the substituted pyridine. nih.gov

Functionalization of Pre-formed Pyridine Rings

For large-scale industrial production, the functionalization of a simple, pre-formed pyridine ring is often more practical. acsgcipr.orgnih.gov The most common industrial synthesis of nicotinic acid involves the oxidation of 3-methylpyridine (B133936) (3-picoline). nih.govresearchgate.net This process can be carried out in the liquid phase using oxidants like nitric acid or in the gas phase via ammoxidation to 3-cyanopyridine (B1664610), which is subsequently hydrolyzed to nicotinic acid. nih.gov

Another starting material for industrial production is 5-ethyl-2-methylpyridine. Oxidation of this substrate, typically with nitric acid, cleaves the side chains to form the carboxylic acid groups, and subsequent decarboxylation can yield nicotinic acid. nih.gov These methods are well-established but often require harsh conditions and can generate significant waste. nih.govresearchgate.net More modern and environmentally benign methods, including biocatalytic approaches using nitrilase enzymes to hydrolyze 3-cyanopyridine, are gaining traction. frontiersin.org

Regioselective Synthesis Approaches

The synthesis of this compound requires precise regiochemical control to ensure the correct 3,5-substitution pattern. This can be achieved by carefully selecting the starting materials and the sequence of reactions.

One effective strategy is to begin with a pre-functionalized nicotinic acid derivative and introduce the difluoromethyl group at the C5 position. For instance, a direct C-H difluoromethylation can be performed on a nicotinic acid ester using the oxazino-pyridine intermediate method described previously. researchgate.netthieme-connect.com The directing effect of the intermediate ensures the difluoromethyl radical attacks the C5 position, which is meta to the ester group.

Alternatively, a synthesis can commence with a molecule that already contains the desired 3,5-substitution pattern. For example, one could start with 3,5-lutidine (3,5-dimethylpyridine). A selective oxidation of one methyl group can yield 5-methylnicotinic acid. google.com The remaining methyl group at the 5-position would then need to be converted to the difluoromethyl group. This multi-step conversion is more complex and less direct than C-H functionalization.

Another powerful regioselective approach starts with a 5-halonicotinate. As detailed in section 2.1.2, a 5-bromo or 5-iodonicotinic acid ester can be subjected to a palladium-catalyzed cross-coupling with a difluoromethylating agent precursor, followed by hydrolysis/decarboxylation to install the CF2H group. thieme-connect.com The final step would be the hydrolysis of the ester to the carboxylic acid. This method provides excellent regiocontrol due to the defined position of the halogen atom.

Control of Substitution Patterns on the Pyridine Nucleus

Achieving the desired 3,5-disubstituted pattern of this compound hinges on the strategic functionalization of the pyridine core. The inherent electronic properties of the pyridine ring, which deactivates it towards electrophilic substitution and directs nucleophilic attack to the C2 and C4 positions, necessitate specific approaches to install groups at C3 and C5.

One primary strategy involves starting with an already substituted pyridine ring and building the remaining functionalities. For instance, methods for producing 5-halogenated nicotinic acids provide a key precursor. A patented process describes the synthesis of 5-halogenated nicotinic acid starting from 3-cyanopyridine, which is halogenated using a solid reagent in an aprotic solvent. google.com The resulting 5-halo-3-cyanopyridine can then be hydrolyzed to the corresponding nicotinic acid. This places a versatile halogen handle at the 5-position, which can be subsequently converted to the difluoromethyl group, while the cyano group at the 3-position is a direct precursor to the carboxylic acid.

Another approach is the construction of the substituted pyridine ring from acyclic precursors through multicomponent condensation reactions. These methods offer a high degree of flexibility in introducing various substituents. For example, poly-substituted nicotinic acid precursors can be prepared through established multicomponent condensation strategies, allowing for the incorporation of the necessary functionalities from the outset. researchgate.net Similarly, the oxidation of 3,5-disubstituted pyridines, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine), can yield 5-methyl-nicotinic acid. google.com The remaining methyl group could then be a point for further functionalization to install the difluoromethyl moiety, although this requires selective C-H activation and functionalization, which can be challenging.

Catalytic Methods in this compound Synthesis

Modern catalytic methods have become indispensable in the synthesis of complex organic molecules, offering efficiency and selectivity. Both transition-metal catalysis and biocatalysis play significant roles in the potential synthetic routes to this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is a powerful tool for forming carbon-fluorine and carbon-carbon bonds, essential for the synthesis of this compound. A key step is the introduction of the difluoromethyl group onto the pyridine ring, a transformation for which several catalytic methods have been developed. researchgate.net

One highly relevant approach is the direct difluoromethylation of aryl halides. Research has demonstrated that a stable, isolable difluoromethyl zinc reagent can be used in combination with a nickel catalyst to effectively difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.govacs.org This method's mild conditions make it particularly attractive for late-stage functionalization of complex molecules.

Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide Substrate | Catalyst | Reagent | Conditions | Product |

|---|---|---|---|---|

| Aryl Iodide | Nickel Complex | Difluoromethyl Zinc Reagent | Room Temperature | Aryl-CHF2 |

| Aryl Bromide | Nickel Complex | Difluoromethyl Zinc Reagent | Room Temperature | Aryl-CHF2 |

This table summarizes a general reaction scheme for nickel-catalyzed difluoromethylation. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used. For example, the synthesis of 5-trifluoromethoxy-substituted nicotinic acid has been achieved using 3-bromo-5-trifluoromethoxypyridine as a synthon in palladium-catalyzed reactions. nuph.edu.ua This suggests that a similar strategy could be employed for the difluoromethyl analogue, where a 5-halo-nicotinic acid derivative is coupled with a difluoromethyl source under palladium catalysis.

Organocatalytic and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing the nicotinic acid core. The enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid is a well-established industrial process. nih.gov This reaction is typically carried out using whole-cell biocatalysts expressing nitrilase enzymes. frontiersin.orgnih.gov

Microbial nitrilases, for example from species like Rhodococcus rhodochrous or genetically modified E. coli, can convert 3-cyanopyridine directly to nicotinic acid with high efficiency and selectivity under mild conditions (e.g., neutral pH and ambient temperature). nih.govmdpi.com This avoids the harsh conditions and toxic byproducts associated with chemical hydrolysis. chimia.ch A precursor like 5-difluoromethyl-3-cyanopyridine could potentially be a substrate for such biocatalytic conversion to the final acid.

Table 2: Biocatalytic Synthesis of Nicotinic Acid

| Substrate | Biocatalyst | Enzyme Type | Product | Key Advantages |

|---|---|---|---|---|

| 3-Cyanopyridine | Rhodococcus rhodochrous J1 | Nitrilase | Nicotinic Acid | High yield, mild conditions |

This table highlights examples of biocatalytic routes to the core structure of the target molecule. nih.govmdpi.com

Organocatalysis , which uses small organic molecules as catalysts, also presents potential routes. While direct organocatalytic difluoromethylation of the pyridine ring is not yet a standard method, related transformations have been developed. For instance, an efficient organocatalytic method for the decarboxylative cyanomethylation of difluoromethyl and trifluoromethyl ketones has been reported. nih.gov This type of reaction, which forms new carbon-carbon bonds adjacent to a fluorinated group, showcases the potential for organocatalysis to be used in constructing precursors to the target molecule.

Chemical Reactivity and Transformations of 5 Difluoromethyl Nicotinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional group, such as esterification and amidation. Its susceptibility to decarboxylation under certain conditions is also a key aspect of its reactivity profile.

Esterification and Amidation Reactions

5-(Difluoromethyl)nicotinic acid can be converted to its corresponding esters and amides through various established synthetic methods. These reactions are fundamental in medicinal chemistry for modifying the compound's physicochemical properties, such as solubility and bioavailability.

Esterification: The formation of esters from this compound can be achieved through standard acid-catalyzed esterification with an alcohol. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions with similar nicotinic acid derivatives are well-established. For instance, the synthesis of nicotinic acid esters has been reported, providing a basis for its application to this fluorinated analogue. nih.gov A general method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

A patent for the preparation of nicotinic acid esters describes the reaction of a pyridine (B92270) dicarboxylic acid with an alkanol at elevated temperatures (around 180-250 °C) to yield the corresponding ester. google.com This suggests that direct esterification of this compound with various alcohols is a feasible transformation.

Amidation: The synthesis of amides from this compound is a crucial transformation for the development of biologically active compounds. A patent describing the production of difluoromethyl-nicotinic-indanyl carboxamides illustrates a relevant amidation process. In this example, 2-(difluoromethyl)-5-methylnicotinic acid is coupled with a 4-aminodihydroindene derivative in the presence of a coupling agent like propanephosphonic anhydride (B1165640) at elevated temperatures (150°C) to yield the desired amide. google.com This demonstrates that standard peptide coupling conditions can be effectively applied to this compound and its derivatives to form amide bonds with various amines.

Furthermore, the synthesis of 5-trifluoromethoxy-substituted nicotinamide (B372718) has been achieved from the corresponding nicotinic acid. nuph.edu.uaresearchgate.netnbuv.gov.ua This analogous transformation suggests that this compound can be readily converted to its amide, 5-(difluoromethyl)nicotinamide, using common amidation procedures.

A representative reaction for amidation is shown in the table below:

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Reference |

| 2-(Difluoromethyl)-5-methylnicotinic acid | 4-Aminodihydroindene | Propanephosphonic anhydride | Difluoromethyl-nicotine-dihydroindenylcarboxamide | google.com |

| 5-(Trifluoromethoxy)nicotinic acid | Ammonia (B1221849) (via acyl chloride) | Thionyl chloride (for acid activation) | 5-(Trifluoromethoxy)nicotinamide | nbuv.gov.ua |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a potential transformation for this compound, which would yield 3-(difluoromethyl)pyridine. The feasibility and conditions of this reaction are influenced by the electronic nature of the substituents on the pyridine ring.

The decarboxylation of nicotinic acid (niacin) to pyridine can be achieved by heating with a catalyst such as copper chromite. nih.gov A demonstration of this reaction involves heating niacin with basic copper carbonate at temperatures around 220-230°C. youtube.com

For pyridinecarboxylic acids, the presence of electron-withdrawing groups can influence the rate of decarboxylation. A study on the decarboxylation of 2-substituted pyridine-3-carboxylic acids showed that electron-withdrawing groups at the 2-position can lower the activation energy for decarboxylation. nih.gov Given that the difluoromethyl group is also electron-withdrawing, it is expected to influence the conditions required for the decarboxylation of this compound.

A patent describes a method for the non-catalytic decarboxylation of pyridinedicarboxylic acid in high-temperature liquid water (150-250°C) to produce nicotinic acid. google.com This indicates that thermal decarboxylation in the absence of a metal catalyst is a viable pathway for pyridinecarboxylic acids.

Transformations of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is a key pharmacophore that can also be a site for chemical modification, although these transformations are generally less common than reactions at the carboxylic acid functionality.

Defluorination and Fluorine Exchange Reactions

Selective defluorination of a difluoromethyl group is a challenging transformation. However, research into the activation of C-F bonds has opened up possibilities. While specific examples for the defluorination of this compound are scarce, studies on related compounds provide insights. For instance, the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group has been achieved, indicating the possibility of manipulating the fluorine content of such groups. researchgate.net

The deprotonation of aryl-CF2H compounds using a strong base can lead to the formation of a nucleophilic Ar-CF2- species, which can then react with electrophiles. acs.org While this is not a direct defluorination, it demonstrates the reactivity of the C-H bond of the difluoromethyl group, which could potentially be exploited in defluorination strategies.

Conversion to Other Fluorinated Moieties

The difluoromethyl group can be considered a precursor to other fluorinated functionalities. For example, the difluoromethyl group can act as a masked nucleophile, allowing for the construction of benzylic Ar-CF2-R linkages. acs.org This reactivity allows for the elaboration of the difluoromethyl group into more complex fluorinated structures.

Additionally, difluoromethyl 2-pyridyl sulfone has been developed as a reagent for the gem-difluoroolefination of aldehydes and ketones, which involves the transfer of the CF2 unit. cas.cn While this is not a direct conversion of the difluoromethyl group on the pyridine ring, it highlights the synthetic utility of the difluoromethyl moiety in constructing other fluorinated molecules.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups: the carboxylic acid and the difluoromethyl group. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging, requiring harsh conditions.

The nitrogen atom in the pyridine ring and the electron-withdrawing substituents direct incoming electrophiles to the meta position (C-4 and C-6 relative to the carboxylic acid). However, the substitution pattern of this compound already has substituents at positions 3 and 5. Therefore, further electrophilic substitution would likely occur at the C-2, C-4, or C-6 positions, with the directing effects of the existing groups playing a crucial role.

Nitration: The nitration of pyridine itself requires severe conditions. rsc.orgyoutube.com The presence of the deactivating carboxylic acid and difluoromethyl groups would make the nitration of this compound even more difficult. Substitution would be expected to occur at one of the remaining open positions, likely directed by the existing substituents.

Halogenation: Similar to nitration, the halogenation of pyridine via electrophilic aromatic substitution is sluggish. nih.govchegg.com The halogenation of this compound would necessitate forcing conditions, and the regiochemical outcome would depend on the interplay of the directing effects of the nitrogen, carboxylic acid, and difluoromethyl groups.

Due to the strong deactivation of the pyridine ring, alternative strategies, such as nucleophilic aromatic substitution on a suitably functionalized precursor, might be more synthetically viable for introducing new substituents to the ring.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing a variety of functional groups. The pyridine nucleus is inherently electron-deficient compared to benzene, which facilitates attack by nucleophiles. This reactivity is further modulated by the substituents present on the ring. In this compound, the strong electron-withdrawing nature of the difluoromethyl group (-CHF₂) and the carboxylic acid (-COOH) group significantly influences the feasibility and regioselectivity of SNAr reactions.

Generally, SNAr reactions on pyridine are most effective when a good leaving group, such as a halide, is located at the 2- or 4-positions relative to the ring nitrogen. nih.govquimicaorganica.org This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. nih.gov For substitutions at the 3- and 5-positions, this stabilization is not possible, making the reaction less favorable unless strongly activating groups are present.

In the case of this compound, direct nucleophilic substitution of a hydrogen atom is not a typical reaction pathway. Instead, SNAr reactions would generally necessitate the presence of a leaving group at a position activated for substitution. For instance, if a halogen were present at the 2-, 4-, or 6-position of the this compound scaffold, it would be susceptible to displacement by various nucleophiles.

Late-stage functionalization of multisubstituted pyridines and diazines has been demonstrated through a sequence of C-H fluorination followed by nucleophilic aromatic substitution of the introduced fluoride (B91410). acs.org This two-step process allows for the installation of a diverse array of functionalities under mild conditions. acs.org While specific examples involving this compound are not prevalent in the literature, the principles of SNAr on activated pyridines provide a predictive framework for its reactivity. The reactivity of halopyridines in SNAr reactions is well-established, with the general order of leaving group ability being F > Cl > Br > I, which is characteristic of a rate-determining nucleophilic addition step. acs.org

The table below illustrates typical SNAr reactions on a model 2-fluoropyridine (B1216828) system, which can be considered analogous to a hypothetical halogenated derivative of this compound.

| Nucleophile | Reagent | Product | Reference |

| Amine | R₂NH | 2-Aminopyridine derivative | acs.org |

| Alcohol | ROH | 2-Alkoxypyridine derivative | acs.org |

| Thiol | RSH | 2-Thioetherpyridine derivative | acs.org |

| Carbon Nucleophile | R-M | 2-Alkyl/Arylpyridine derivative | acs.org |

This table presents generalized reactions for a model 2-fluoropyridine and not specific experimental data for this compound.

Radical Reactions Involving the Nicotinic Acid Scaffold

The nicotinic acid scaffold can participate in a variety of radical reactions, offering alternative pathways for functionalization. The introduction of the difluoromethyl group can influence the course of these reactions.

One important class of radical reactions is homolytic aromatic substitution, such as the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. nih.govchemrxiv.org N-alkoxypyridinium salts, which can be formed from the corresponding pyridine-N-oxides, exhibit remarkable reactivity towards alkyl radicals under neutral conditions, avoiding the need for a strong acid. nih.govchemrxiv.org This approach has been used for the monoalkylation of pyridines with radicals generated from various precursors like alkenes and alkyl iodides. nih.govchemrxiv.org

The difluoromethyl group itself is a valuable pharmacophore, and methods for its direct introduction often involve radical intermediates. Photocatalytic methods have been developed for the difluoromethylation of aromatic compounds. mdpi.com These reactions typically generate a difluoromethyl radical (•CHF₂) from a suitable precursor, which then adds to the aromatic ring. The regioselectivity of this addition is governed by the electronic properties of the substrate. mdpi.com

While specific studies on radical reactions of this compound are limited, the general principles of radical addition to pyridines suggest that this scaffold would be amenable to such transformations. The electron-deficient nature of the pyridine ring, enhanced by the difluoromethyl and carboxyl groups, would favor the addition of nucleophilic radicals.

The following table summarizes different approaches to radical alkylation of the pyridine ring, which are, in principle, applicable to the this compound scaffold.

| Radical Source | Pyridine Derivative | Reaction Type | Product | Reference |

| Alkenes (via hydroboration) | N-Methoxypyridinium salt | Radical Alkylation | Alkylated Pyridine | nih.gov |

| Alkyl Iodides | N-Methoxypyridinium salt | Radical Alkylation | Alkylated Pyridine | nih.gov |

| Xanthates | N-Methoxypyridinium salt | Radical Alkylation | Alkylated Pyridine | nih.gov |

This table illustrates general radical alkylation methods for pyridine derivatives and does not represent specific experimental results for this compound.

Photochemical and Electrochemical Transformations

The interaction of this compound with light or electrical current can induce unique chemical transformations.

Photochemical Transformations Studies on nicotinic acid and its derivatives have shown that they can undergo photochemical decomposition upon irradiation with ultraviolet (UV) light. nih.govscispace.com The irradiation of nicotinic acid can lead to the formation of photosensitive intermediates that subsequently break down. nih.govscispace.com A major photoproduct of [7-¹⁴C]nicotinic acid has been identified, which, while absorbing UV light, is biologically inactive. nih.govscispace.com The specific photoproducts formed from this compound would likely be influenced by the presence of the difluoromethyl group, potentially leading to different degradation pathways or the formation of novel photoproducts.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, and difluoromethylation reactions of aromatic compounds have been achieved under these mild conditions. mdpi.com These reactions often involve the generation of difluoromethyl radicals from a suitable precursor in the presence of a photosensitizer. mdpi.com

Electrochemical Transformations The electrochemical behavior of nicotinic acid has been investigated using techniques such as cyclic voltammetry. researchgate.net These studies have shown that nicotinic acid can undergo oxidation and reduction at specific potentials. The redox peaks observed for nicotinic acid on a modified glassy carbon electrode appeared at -0.425 V (oxidation) and -0.525 V (reduction) versus an Ag/AgCl reference electrode. researchgate.net The electrochemical reduction of N-methyl nicotinic acid in acidic media can lead to the formation of a radical which may dimerize or be further reduced. researchgate.net

Recent advancements have demonstrated the use of electrochemical methods for the C-H functionalization of aromatic heterocycles. For example, an electrochemical technique has been developed for the precise, para-position single-carbon insertion into polysubstituted pyrroles to yield pyridine derivatives, a process that involves a distonic radical cation intermediate. scitechdaily.com This highlights the potential for electrochemical methods to be applied to the selective functionalization of complex pyridines like this compound.

The table below provides a summary of the observed electrochemical potentials for nicotinic acid.

| Electrochemical Process | Potential (V vs. Ag/AgCl) | Electrode | Reference |

| Oxidation (Epa) | -0.425 | Grafted Polymer Electrode | researchgate.net |

| Reduction (Epc) | -0.525 | Grafted Polymer Electrode | researchgate.net |

This data is for nicotinic acid and serves as a reference for the potential electrochemical behavior of this compound.

Spectroscopic Elucidation and Structural Analysis of 5 Difluoromethyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 5-(Difluoromethyl)nicotinic acid. The analysis involves ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques to confirm assignments.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, three distinct signals are expected in the aromatic region, corresponding to the protons on the pyridine (B92270) ring, and one characteristic signal in the aliphatic region for the difluoromethyl group.

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are deshielded and appear at high chemical shifts.

The H-2 proton is anticipated to be the most deshielded due to its position between the nitrogen atom and the carboxylic acid group, appearing as a sharp singlet or a narrow doublet.

The H-6 proton, adjacent to the nitrogen, will also be significantly downfield, likely appearing as a doublet.

The H-4 proton will be influenced by the adjacent electron-withdrawing difluoromethyl group and is expected to appear as a doublet.

Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is highly characteristic. It is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (a phenomenon described by the n+1 rule for spin-spin coupling, where n=2 for the fluorine atoms). The typical geminal hydrogen-fluorine coupling constant (²JHF) is large, generally in the range of 50-60 Hz. semanticscholar.org

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on data for nicotinic acid and related fluorinated aromatic compounds in solvents like DMSO-d₆ or CDCl₃. rsc.orghmdb.ca

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.1 - 9.3 | d | ~2.0 (meta coupling) |

| H-6 | ~8.8 - 9.0 | d | ~2.0 (meta coupling) |

| H-4 | ~8.3 - 8.5 | t | ~2.0 (meta coupling) |

| -CHF₂ | ~6.6 - 7.2 | t | ²JHF ≈ 55-60 |

| -COOH | ~13.0 - 13.5 | br s | - |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Six distinct carbon signals are expected: five for the pyridine ring and one for each of the substituent groups (carboxyl and difluoromethyl).

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are based on those of nicotinic acid, with adjustments for the electronic effects of the difluoromethyl group. rsc.orgchemicalbook.com The carbon bearing the difluoromethyl group (C-5) will be directly observed, and its signal will be split into a triplet by the two attached fluorine atoms due to one-bond carbon-fluorine coupling (¹JCF).

Carboxyl Carbon (-COOH): This quaternary carbon appears in the typical downfield region for carboxylic acids, generally above 165 ppm.

Difluoromethyl Carbon (-CHF₂): The signal for this carbon is highly characteristic. It appears as a triplet with a large coupling constant (¹JCF), typically in the range of 230-250 Hz.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on data for nicotinic acid and related fluorinated compounds. chemicalbook.comhmdb.ca

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | ~151 - 154 | d | - |

| C-3 | ~127 - 130 | s | - |

| C-4 | ~138 - 141 | d | - |

| C-5 | ~125 - 128 | t | ²JCF ≈ 20-25 |

| C-6 | ~150 - 153 | d | - |

| -COOH | ~165 - 168 | s | - |

| -CHF₂ | ~113 - 117 | t | ¹JCF ≈ 235-245 |

¹⁹F NMR is essential for confirming the presence and structure of the difluoromethyl group. Since the two fluorine atoms in the -CHF₂ group are chemically equivalent, they are expected to produce a single resonance signal. This signal will be split into a doublet by the single geminal proton, with a characteristic coupling constant (²JFH) that matches the ²JHF observed in the ¹H NMR spectrum. The chemical shift of the fluorine signal provides information about its electronic environment. semanticscholar.orgbiophysics.org

Table 3: Predicted ¹⁹F NMR Data for this compound Chemical shifts are referenced to a standard like CFCl₃.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | ~ -90 to -120 | d | ²JFH ≈ 55-60 |

2D NMR experiments are used to assemble the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily the meta-couplings between the protons on the pyridine ring (e.g., H-4 with H-2 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum, confirming the assignments for C-2/H-2, C-4/H-4, C-6/H-6, and the crucial -CHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds). Key correlations would include:

The proton of the -CHF₂ group showing a correlation to the C-5 carbon it is attached to, as well as to the adjacent C-4 and C-6 carbons.

The H-4 proton showing a correlation to the C-5 carbon, confirming its proximity to the difluoromethyl group.

The H-2 and H-4 protons showing correlations to the carboxyl carbon (C-3), confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in space. It would be used to confirm the spatial proximity between the proton of the -CHF₂ group and the protons at the H-4 and H-6 positions on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the carboxylic acid, the pyridine ring, and the difluoromethyl group. researchgate.netomicsonline.orgresearchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~1700-1725 | C=O stretch (strong) | Carboxylic Acid |

| ~1580-1610 | C=C and C=N stretches | Pyridine Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~1050-1150 | C-F stretches (strong) | Difluoromethyl (-CHF₂) |

| ~800-900 | C-H out-of-plane bending | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₇H₅F₂NO₂), the exact molecular weight is 173.0288 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 174.0366 or the deprotonated molecule [M-H]⁻ at m/z 172.0210. researchgate.netnih.gov

The primary fragmentation pathways under electron ionization (EI) or tandem MS (MS/MS) would likely involve:

Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion to give a significant fragment. massbank.eu

Loss of HF: Sequential or direct loss of hydrogen fluoride (B91410) (HF, 20 Da) from the difluoromethyl group is another possible fragmentation route.

The precise mass measurements from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the parent ion and its major fragments, providing unequivocal evidence for the chemical formula. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comnih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass, providing a powerful tool for structural confirmation. nih.govhilarispublisher.com

For this compound, with the chemical formula C₇H₅F₂NO₂, the theoretical exact mass can be calculated for its protonated form, [M+H]⁺, which is commonly observed in electrospray ionization (ESI). This calculated value serves as a benchmark for experimental analysis. An experimental HRMS measurement that matches this theoretical value to within a very low margin of error (typically <5 ppm) provides strong evidence for the presence and identity of the compound. unc.edu

While HRMS is a standard method for characterizing novel compounds, specific experimental data sets for this compound (CAS 175277-74-4) are not widely available in the public scientific literature. However, the theoretical accurate mass provides a precise target for its identification.

Table 1: Theoretical Accurate Mass for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₇H₆F₂NO₂⁺ | 174.0361 |

| [M-H]⁻ | C₇H₄F₂NO₂⁻ | 172.0215 |

| [M+Na]⁺ | C₇H₅F₂NNaO₂⁺ | 196.0180 |

This table is generated based on theoretical calculations and does not represent experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. libretexts.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision. nih.govnih.gov

This analysis provides unambiguous proof of the molecular structure and reveals crucial information about intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. bioscience.fi For a molecule like this compound, X-ray crystallography would confirm the substitution pattern on the pyridine ring and detail the conformation of the carboxylic acid and difluoromethyl groups.

A review of publicly accessible scientific databases and literature indicates that the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this compound at present.

Vibrational Spectroscopy (Raman Spectroscopy)

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. s-a-s.orgnih.gov It is based on the inelastic scattering of monochromatic light, typically from a laser. mdpi.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in an energy shift corresponding to the specific vibrational frequencies of the molecule's chemical bonds and functional groups. spectroscopyonline.com

The resulting Raman spectrum serves as a unique molecular "fingerprint." beilstein-journals.org For this compound, a Raman spectrum would display characteristic peaks corresponding to:

Vibrations of the pyridine ring.

Stretching and bending modes of the C-F bonds in the difluoromethyl group.

Vibrations of the carboxylic acid group (C=O, C-O, and O-H).

Despite its utility for structural characterization, a specific, experimentally obtained Raman spectrum for this compound is not available in published scientific literature or spectral databases. Analysis of related compounds like nicotinic acid shows characteristic ring vibrations, but these would be altered by the presence of the difluoromethyl substituent.

Computational and Theoretical Chemistry Studies on 5 Difluoromethyl Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 5-(Difluoromethyl)nicotinic acid, DFT calculations would provide crucial insights into its geometry, stability, and electronic behavior. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible energy. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring, the carboxylic acid group, and the difluoromethyl group.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-C bond connecting the carboxylic acid to the pyridine ring and the C-C bond of the difluoromethyl group. By rotating these bonds and performing energy calculations for each conformation, a potential energy surface can be mapped out. This analysis would identify the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as any other low-energy conformers that might be present in a given environment. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations provide detailed information about the molecular orbitals, which are regions in space where electrons are likely to be found. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability of the molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing nature of the difluoromethyl group would be expected to influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | (Value would be determined by DFT calculation) |

| LUMO Energy | (Value would be determined by DFT calculation) |

| HOMO-LUMO Gap | (Calculated as LUMO - HOMO energy) |

This table illustrates the type of data that would be generated from DFT calculations. The actual values are not available in the public domain.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites potential centers for electrophilic interaction. The hydrogen atom of the carboxylic acid and the areas around the difluoromethyl group would likely exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and stability.

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (-EHOMO). A higher ionization potential indicates that the molecule is less likely to donate an electron.

The electron affinity (EA) is the energy released when an electron is added to a molecule, and it can be approximated by the negative of the LUMO energy (-ELUMO). A higher electron affinity suggests a greater tendency to accept an electron.

Hardness, Softness, and Electronegativity

These global reactivity indices are derived from the ionization potential and electron affinity and provide further insights into the molecule's chemical behavior.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity: η = (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / η). A softer molecule is more polarizable and more reactive.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Ionization Potential (IP) | -EHOMO | (Value would be determined by DFT calculation) |

| Electron Affinity (EA) | -ELUMO | (Value would be determined by DFT calculation) |

| Electronegativity (χ) | (IP + EA) / 2 | (Value would be determined by DFT calculation) |

| Chemical Hardness (η) | (IP - EA) / 2 | (Value would be determined by DFT calculation) |

| Chemical Softness (S) | 1 / η | (Value would be determined by DFT calculation) |

This table illustrates the type of data that would be generated from DFT calculations. The actual values are not available in the public domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time, providing a detailed picture of the conformational dynamics and intermolecular interactions of this compound in various environments. While specific MD studies on this exact molecule are not prevalent in published literature, the methodology for such a simulation can be described based on standard practices for similar small organic molecules. mdpi.comyoutube.comnih.gov

A typical MD simulation of this compound, for instance in an aqueous solution, would be set up as follows:

System Setup : A simulation box would be created containing one or more molecules of this compound and a large number of water molecules (e.g., using the TIP3P water model) to solvate it. The system would be neutralized by adding counter-ions if necessary. mdpi.com

Force Field : A force field, such as OPLS (Optimized Potentials for Liquid Simulations) or a similar advanced force field, would be assigned to describe the potential energy of the system as a function of its atomic coordinates. This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Protocol : The system would first be energy-minimized to remove any unfavorable contacts. This is followed by a period of equilibration, typically in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble, to bring the system to the desired temperature and pressure. mdpi.com Finally, a production run is performed, during which the trajectory data (positions, velocities, and energies of all atoms) is saved for analysis.

From the resulting trajectory, a wealth of information can be extracted. For example, the radial distribution function between the acidic proton of the carboxylic group and water oxygen atoms can reveal details about hydrogen bonding. The diffusion coefficient of the molecule can be calculated from its mean square displacement over time, providing insights into its mobility. mdpi.com Furthermore, if studying its interaction with a biological target like a protein, MD simulations can reveal the stability of the binding pose, key interacting amino acid residues, and the associated binding free energies. youtube.comnih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| Software | GROMACS, AMBER, or Desmond |

| Force Field | OPLS3e or GAFF |

| Water Model | TIP3P or SPC/E |

| Box Type | Cubic or Orthorhombic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

| Simulation Time | 100 ns or longer |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For derivatives of this compound, QSAR can be instrumental in designing new molecules with enhanced potency for a specific biological target.

A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set : A collection of derivatives with varying substituents on the pyridine ring or modifications to the carboxylic acid group would be synthesized and their biological activity (e.g., IC50 values against an enzyme) would be experimentally determined. This dataset is then divided into a training set for model development and a test set for model validation. researchgate.net

Descriptor Calculation : For each molecule in the dataset, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors : Charges, dipole moment, HOMO/LUMO energies. The electron-withdrawing nature of the difluoromethyl group would significantly influence these properties. mdpi.com

Steric Descriptors : Molecular weight, volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA).

Lipophilic Descriptors : LogP, which is a measure of a molecule's hydrophobicity. The difluoromethyl group is known to be a lipophilic substituent. acs.org

Topological Descriptors : Connectivity indices that describe the branching and shape of the molecule.

Model Building and Validation : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). The predictive power of the QSAR model is then assessed using the test set molecules. A good model will accurately predict the activity of compounds not used in its creation. researchgate.net

The resulting QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing, thereby saving time and resources.

Table 2: Examples of Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Partial charges on atoms, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affects binding pocket fit and potential for steric clashes. |

| Lipophilic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and branching. |

Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the atomic level.

For this compound, a key synthetic step would be the introduction of the difluoromethyl group onto the pyridine ring. Several methods for aromatic difluoromethylation have been developed, often involving radical intermediates. nih.gov A plausible mechanism for the synthesis of this compound could involve a radical difluoromethylation reaction on a suitable nicotinic acid precursor.

A computational study of this reaction mechanism would typically involve:

Locating Stationary Points : The geometries of the reactants, intermediates, transition states, and products along the proposed reaction pathway are optimized using DFT calculations.

Frequency Calculations : Vibrational frequency calculations are performed for all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile : The energies of all stationary points are calculated to construct a reaction energy profile. This profile shows the energy changes as the reaction progresses and allows for the determination of activation energies and reaction enthalpies.

Transition State Analysis : The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring at the rate-determining step of the reaction.

For example, in a radical difluoromethylation, DFT could be used to model the addition of a difluoromethyl radical (•CF2H) to the pyridine ring of a nicotinic acid derivative. The calculations would help identify the most favorable position for radical attack and the energy barrier associated with this step. Such studies can explain regioselectivity and provide insights into how to improve reaction yields. nih.gov

Synthesis and Research of 5 Difluoromethyl Nicotinic Acid Derivatives and Analogues

Design Principles for Novel Derivatives Incorporating the 5-(Difluoromethyl)nicotinic Acid Moiety

The design of novel derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing drug-like properties. The difluoromethyl group at the 5-position of the pyridine (B92270) ring is a critical feature, serving as a bioisosteric replacement for other functional groups such as hydroxyl, thiol, or even methyl groups. This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable interactions with biological targets.

The design of new derivatives often involves a multi-pronged approach:

Modulation of Physicochemical Properties: The difluoromethyl group provides an incremental increase in lipophilicity compared to a methyl group, which can be fine-tuned by further substitutions on the pyridine ring or derivatization of the carboxylic acid.

Exploitation of Hydrogen Bonding: The C-H bond in the difluoromethyl group can act as a hydrogen bond donor, a feature not present in its trifluoromethyl counterpart. This allows for the formation of specific interactions with target proteins, potentially increasing binding affinity and selectivity.

Structural Rigidity and Conformational Control: The introduction of substituents on the pyridine ring or the conversion of the carboxylic acid to amides or esters can impose conformational constraints on the molecule. This can lock the molecule into a bioactive conformation, leading to enhanced potency.

Vectorial Targeting: The nicotinic acid scaffold itself is a recognized pharmacophore that can be recognized by specific transporters or receptors, potentially enabling targeted delivery of the molecule to certain tissues or cells.

Synthesis of Amides, Esters, and Hydrazides of this compound

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a variety of derivatives, including amides, esters, and hydrazides. These transformations are typically high-yielding and can be achieved using standard synthetic methodologies.

Amide Synthesis: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Common coupling reagents used for direct amidation include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The reaction conditions are generally mild, allowing for the introduction of a wide range of amine-containing fragments.

Ester Synthesis: Esterification of this compound can be carried out under acidic conditions with an alcohol (Fischer esterification) or by reacting the corresponding acyl chloride with an alcohol in the presence of a base. google.com Alternatively, the use of alkyl halides in the presence of a base such as potassium carbonate can also yield the desired esters. These methods allow for the synthesis of a diverse library of esters with varying alkyl or aryl groups. acs.org

Hydrazide Synthesis: Nicotinic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities. mdpi.com The synthesis of 5-(difluoromethyl)nicotinohydrazide can be achieved by reacting the corresponding ester (e.g., methyl or ethyl 5-(difluoromethyl)nicotinate) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. mdpi.com This reaction is typically efficient and provides the hydrazide in good yield.

Table 1: General Synthetic Transformations of this compound

| Derivative Type | General Reaction | Reagents and Conditions |

|---|

Preparation of Pyridine Ring-Substituted Analogues

Introducing substituents onto the pyridine ring of this compound can significantly impact its biological activity and pharmacokinetic profile. The positions amenable to substitution are C-2, C-4, and C-6.

Substitution at the C-2 and C-6 Positions: Halogenation of the pyridine ring, for instance, can provide a handle for further functionalization through cross-coupling reactions. For example, 2-chloronicotinic acid derivatives are important intermediates for various pharmaceuticals. hyphadiscovery.comnbuv.gov.ua The synthesis of 2-chloro-5-(difluoromethyl)nicotinic acid could potentially be achieved through methods analogous to those used for other fluorinated nicotinic acids, such as starting from a suitably substituted pyridine precursor. nuph.edu.ua Once installed, the chlorine atom can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups.

Substitution at the C-4 and C-6 Positions: The synthesis of analogues with substituents at the C-4 and C-6 positions often involves building the pyridine ring from acyclic precursors. Multi-component reactions are particularly powerful for this purpose, allowing for the rapid assembly of highly substituted pyridines. For example, a one-pot, three-component reaction of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) can yield 2-methyl-6-arylnicotinates, which can then be further elaborated. mdpi.com

Bioisosteric Replacements of the Difluoromethyl Group

While the difluoromethyl group itself is a bioisostere, the concept can be extended to replace it with other fluorine-containing groups to fine-tune the properties of the molecule. The choice of the bioisosteric replacement depends on the desired modulation of electronics, lipophilicity, and metabolic stability.

Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is another common fluorine-containing bioisostere. It is highly lipophilic and metabolically stable. The synthesis of 5-(trifluoromethoxy)nicotinic acid has been achieved, providing a pathway for the preparation of these analogues. nbuv.gov.uanuph.edu.uaresearchgate.net

Table 2: Comparison of Fluorinated Bioisosteres at the 5-Position of Nicotinic Acid

| Group | Electronic Effect | Lipophilicity (Hansch-Leo π) | Hydrogen Bond Donor/Acceptor |

|---|---|---|---|

| -CHF₂ | Weakly electron-withdrawing | ~0.21 | Donor |

| -CF₃ | Strongly electron-withdrawing | ~0.88 | Acceptor |

| -OCF₃ | Strongly electron-withdrawing | ~1.04 | Acceptor |

Development of Hybrid Molecules Incorporating the this compound Scaffold

The carboxylic acid handle of this compound can be used to link it to another bioactive molecule via an ester, amide, or other suitable linker. For example, it could be coupled with:

An anti-inflammatory agent: To create a hybrid with dual activity.

A targeting moiety: To direct the molecule to a specific tissue or cell type.

A fragment that improves solubility or other pharmacokinetic properties.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The advancement of research into 5-(difluoromethyl)nicotinic acid and its derivatives is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Future efforts will likely focus on moving beyond multi-step, low-yielding procedures that may involve harsh reagents. A key direction is the development of one-pot multicomponent reactions, which offer high atom economy and operational simplicity for constructing complex pyridine (B92270) systems. researchgate.net The exploration of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, presents another fertile ground for innovation, potentially allowing for the late-stage introduction of the difluoromethyl group onto a pre-functionalized nicotinic acid backbone. researchgate.net

Furthermore, a significant area of future research will be the adoption of green chemistry principles. This includes the utilization of more sustainable reagents and reaction conditions. For instance, the use of fluoroform (CHF3) as a difluoromethylating agent in continuous flow systems is an emerging strategy that provides high atom efficiency. rsc.org Developing a protocol to adapt this method for heterocyclic systems like nicotinic acid would represent a substantial leap forward in sustainable production.

Exploration of Novel Reactivity Patterns for the Difluoromethyl Group

The difluoromethyl group is a potent electron-withdrawing substituent, which profoundly influences the electronic landscape of the pyridine ring. A crucial avenue for future research is to systematically explore how this group modulates the reactivity of the heterocyclic core. This involves investigating its directing effects in electrophilic and nucleophilic aromatic substitution reactions, which could unlock pathways to novel substitution patterns that are otherwise difficult to access.

Beyond its influence on the ring, the C-H bond within the difluoromethyl group itself presents unique reactivity. Research into the selective activation of this bond could lead to new methods for functionalization, allowing for the transformation of the CHF2 group into other valuable moieties. Another area of interest is the use of difluoromethyl-containing building blocks in multicomponent reactions, such as the Ugi reaction, to construct complex molecular architectures like pseudopeptides. nih.gov

Advanced Computational Modeling for Structure-Property Prediction

To accelerate the discovery process and rationalize experimental findings, advanced computational modeling will be an indispensable tool. Future research will increasingly rely on quantum chemical methods, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations to predict the structure-property relationships of this compound and its derivatives. avestia.comnih.gov

These computational approaches can provide deep insights into how the difluoromethyl group affects molecular geometry, electronic distribution, and intermolecular interactions. avestia.com For instance, modeling can predict the binding affinity of derivatives with biological targets by simulating their interaction at the atomistic level. avestia.com This predictive power can guide synthetic chemists to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.

| Computational Method | Predicted Properties and Applications |

| Quantum Chemistry (e.g., DFT) | Electronic structure, molecular orbital energies, electrostatic potential, bond strengths, reaction energetics, and spectroscopic properties (IR, NMR). nih.gov |

| Molecular Dynamics (MD) | Conformational analysis, solvation free energies, protein-ligand binding interactions, membrane permeability, and material interface properties. avestia.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity to predict the potency of new derivatives. |

Expanding the Scope of Derivatization for Diverse Applications

A systematic exploration of the chemical space around the this compound scaffold is critical for discovering new applications. Future research will focus on creating extensive libraries of derivatives through targeted modifications at two primary sites: the carboxylic acid group and the pyridine ring.

The carboxylic acid handle is ripe for transformation into a wide array of functional groups, including esters, amides, and ketones. Of particular interest is the synthesis of "readily modifiable" amides, such as N-acyl saccharins, which can serve as versatile coupling partners in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org Further derivatization could involve palladium-catalyzed coupling reactions using precursors like 3-bromo-5-(difluoromethyl)pyridine (B1330949) to attach various aryl or alkyl groups, significantly expanding the structural diversity of the resulting compounds. researchgate.net

Investigation of Biological Mechanism of Action at the Molecular Level

While the difluoromethyl group is known to enhance properties like metabolic stability and cell permeability, the specific molecular-level interactions that underpin the biological activity of this compound derivatives remain largely unexplored. A pivotal future direction is the elucidation of their mechanism of action. This involves identifying and validating specific biological targets, such as enzymes or receptors.

High-throughput screening of derivative libraries against panels of biological targets will be a key initial step. For promising hits, advanced biochemical and biophysical techniques, complemented by computational docking studies, will be employed to characterize the precise binding mode and interaction patterns within the target's active site. avestia.com Understanding these molecular interactions is fundamental to optimizing lead compounds and developing potent and selective therapeutic agents. This detailed molecular understanding will be crucial for translating the potential of this compound class into tangible applications. mdpi.com

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Systematically vary substituents (e.g., halogens, alkyl chains) at the 2-, 4-, and 6-positions of the pyridine ring. Synthesize 10–15 analogs via parallel synthesis, and screen for receptor affinity (Ki) and functional potency (EC50). Use QSAR models (CoMFA or Random Forest) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Confirm hypotheses via crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.